molecular formula C14H9F6N B3330926 Bis(3-(trifluoromethyl)phenyl)amine CAS No. 7639-70-5

Bis(3-(trifluoromethyl)phenyl)amine

Cat. No.: B3330926
CAS No.: 7639-70-5
M. Wt: 305.22 g/mol
InChI Key: AWXQYLJMVFBHER-UHFFFAOYSA-N
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Description

“Bis(3-(trifluoromethyl)phenyl)amine” is a chemical compound that contains the trifluoromethyl group. It is related to other compounds such as “Trifluoromethyl amine” and "3,5-Bis(trifluoromethyl)phenyl isocyanate" .


Synthesis Analysis

The synthesis of “this compound” and related compounds often involves the use of trifluoromethyl groups. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . Another study reported the use of a dopant, tris[3,5-bis(trifluoromethyl)phenyl]phosphine (T35FP), in the synthesis of perovskite solar cells .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two phenyl rings, each substituted with a trifluoromethyl group . The trifluoromethyl groups contribute to the compound’s unique properties .


Chemical Reactions Analysis

“this compound” and related compounds are known to participate in various chemical reactions. For instance, they can activate substrates and stabilize partially developing negative charges in transition states . They can also participate in the trifluoromethylation of phenyl carboxylates .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure. For example, the presence of trifluoromethyl groups can affect the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action of “Bis(3-(trifluoromethyl)phenyl)amine” involves the activation of substrates and the stabilization of partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding . This mechanism is commonly employed in H-bond catalysts .

Safety and Hazards

“Bis(3-(trifluoromethyl)phenyl)amine” and related compounds can pose safety hazards. For instance, they can cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

“Bis(3-(trifluoromethyl)phenyl)amine” and related compounds have potential applications in various fields. For example, they are used extensively in promoting organic transformations and are ubiquitous in H-bond catalysts . They also have potential applications in the design of stable and high-performance inverted perovskite solar cells .

Properties

IUPAC Name

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXQYLJMVFBHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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